molecular formula C17H21N3O4S2 B14919367 4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

Cat. No.: B14919367
M. Wt: 395.5 g/mol
InChI Key: WDYYJGUROMLFAB-UHFFFAOYSA-N
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Description

4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-dimethoxyaniline, which is then subjected to carbothioylation to form the carbothioyl derivative. This intermediate is further reacted with ethylamine and benzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.5 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

InChI

InChI=1S/C17H21N3O4S2/c1-23-14-9-13(10-15(11-14)24-2)20-17(25)19-8-7-12-3-5-16(6-4-12)26(18,21)22/h3-6,9-11H,7-8H2,1-2H3,(H2,18,21,22)(H2,19,20,25)

InChI Key

WDYYJGUROMLFAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC

Origin of Product

United States

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